Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-{[4-(CHLOROFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
- ETHYL 2-[(4-{[4-(DIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
Uniqueness
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .
Properties
Molecular Formula |
C18H21ClF2N6O5 |
---|---|
Molecular Weight |
474.8 g/mol |
IUPAC Name |
ethyl 2-[[4-[4-[chloro(difluoro)methoxy]anilino]-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C18H21ClF2N6O5/c1-3-30-13(28)9-22-15-25-16(23-10-14(29)31-4-2)27-17(26-15)24-11-5-7-12(8-6-11)32-18(19,20)21/h5-8H,3-4,9-10H2,1-2H3,(H3,22,23,24,25,26,27) |
InChI Key |
BJDLHJBXEYIWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.